

Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate: An Experimental Protocol

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Compound of Interest

Compound Name: Methyl 4-[2-(acetylamino)ethoxy]benzoate

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This document provides a detailed experimental protocol for the synthesis of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Introduction

Methyl 4-[2-(acetylamino)ethoxy]benzoate is an organic compound that incorporates a benzoate moiety and an N-acetylated aminoethoxy side chain. This structural motif is of interest in medicinal chemistry due to its potential to interact with various biological targets. The following protocol outlines a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, wherein the sodium salt of methyl 4-hydroxybenzoate is reacted with N-(2-chloroethyl)acetamide.

*Figure 1: Reaction scheme for the synthesis of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.*

Physicochemical Data of Reactants

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
Methyl 4-hydroxybenzoate	C ₈ H ₈ O ₃	152.15	125-128[1]	270-280[1]	Soluble in alcohol, ether, and acetone; slightly soluble in water.[1]
N-(2-chloroethyl)acetamide	C ₄ H ₈ ClNO	121.57	-	-	Soluble in polar solvents like water and alcohols.[2]

Experimental Protocol

Materials:

- Methyl 4-hydroxybenzoate
- N-(2-chloroethyl)acetamide
- Sodium hydride (NaH) 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with a temperature controller
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (e.g., Büchner funnel and flask)

Procedure:

- Preparation of the Sodium Phenoxide:
 - To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 equivalent).
 - Add anhydrous DMF to dissolve the methyl 4-hydroxybenzoate.
 - While stirring, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
 - Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium phenoxide.
- Williamson Ether Synthesis:
 - Dissolve N-(2-chloroethyl)acetamide (1.1 equivalents) in a minimal amount of anhydrous DMF.

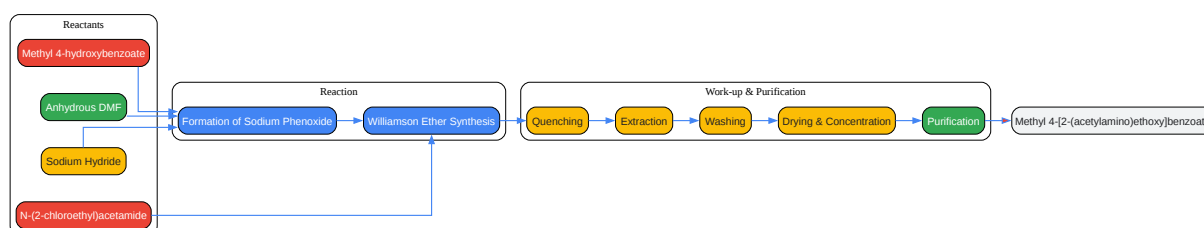
- Add the solution of N-(2-chloroethyl)acetamide dropwise to the stirred solution of the sodium phenoxide at room temperature.
- Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[3]
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully quench the reaction by the slow addition of water.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
 - Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x volume of DMF) and then with brine (2 x volume of DMF).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Data of the Product

Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₄
Molecular Weight (g/mol)	237.25
Melting Point (°C)	114-115

Note: The melting point is a literature value and should be confirmed experimentally.

Experimental Workflow



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